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Compound of Interest

Compound Name: F1063-0967

Cat. No.: B1671844 Get Quote

Disclaimer: As of the last update, there is no publicly available information regarding the in vivo

dosage of a compound designated F1063-0967 in mouse models. The following application

notes and protocols are provided as a generalized guide for determining the in vivo dosage of a

novel small molecule inhibitor and should be adapted based on the specific characteristics of

the compound and the experimental goals.

I. Introduction
The determination of an appropriate in vivo dosage is a critical step in the preclinical evaluation

of any novel therapeutic compound, such as F1063-0967. This process typically involves a

series of studies to establish the maximum tolerated dose (MTD), and the optimal dose and

schedule to achieve the desired therapeutic effect while minimizing toxicity. These notes

provide a framework for a systematic approach to in vivo dose-finding and efficacy studies in

mouse models.

II. Preliminary In Vitro Assessment
Prior to in vivo studies, a thorough in vitro characterization of F1063-0967 is essential to inform

the design of animal experiments. Key in vitro parameters to be determined are summarized in

Table 1.

Table 1: Hypothetical In Vitro Characterization of F1063-0967
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Parameter Result
Implication for In Vivo
Studies

Target(s) Kinase X, Kinase Y
Selection of appropriate tumor

models with target expression.

IC50 (Kinase X) 10 nM

Provides a starting point for

estimating effective

concentrations.

IC50 (Kinase Y) 50 nM
Indicates potential for off-target

effects at higher doses.

Cellular Potency (EC50) 100 nM (MCF-7 cells)

Informs the target plasma

concentration for in vivo

efficacy.

In Vitro Toxicity (CC50) >10 µM (HEK293 cells)
Suggests a potentially

favorable therapeutic window.

Aqueous Solubility 2 mg/mL in 5% DMSO

Guides the selection of an

appropriate vehicle for

formulation.

Plasma Protein Binding 95% (mouse plasma)

Higher doses may be needed

to achieve the desired free

drug concentration.

Metabolic Stability
t1/2 > 60 min (mouse liver

microsomes)

Suggests that the compound

may have a reasonable half-

life in vivo.

Experimental Protocols
Protocol 1: Pilot In Vivo Dose-Finding and Maximum
Tolerated Dose (MTD) Study
Objective: To determine the MTD of F1063-0967 in mice and to identify a range of doses for

subsequent efficacy studies.
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Materials:

F1063-0967

Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water)

8-10 week old female BALB/c mice

Standard laboratory equipment for animal handling and dosing

Procedure:

Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the

start of the study.

Dose Preparation: Prepare a stock solution of F1063-0967 in the chosen vehicle. Prepare

serial dilutions to achieve the desired final concentrations for each dose group.

Dose Groups: Establish multiple dose groups (e.g., 1, 5, 10, 25, 50, 100 mg/kg) and a

vehicle control group, with 3-5 mice per group.

Administration: Administer F1063-0967 or vehicle via the intended clinical route (e.g., oral

gavage (PO), intraperitoneal (IP) injection).

Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body

weight, food and water intake, posture, and activity levels.

Endpoint: The MTD is defined as the highest dose that does not cause greater than 20%

body weight loss or significant clinical signs of toxicity.

Data Collection: Record all observations, including body weight, clinical signs, and any

mortality.

Table 2: Hypothetical Results of Pilot MTD Study
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Dose Group
(mg/kg)

Administration
Route

Mean Body
Weight
Change (%)

Clinical Signs
of Toxicity

Mortality

Vehicle Control PO +2.5 None 0/3

1 PO +2.1 None 0/3

5 PO +1.8 None 0/3

10 PO +1.5 None 0/3

25 PO -3.2 None 0/3

50 PO -12.5 Mild lethargy 0/3

100 PO -25.0
Severe lethargy,

hunched posture
1/3

Conclusion from Pilot Study: Based on these hypothetical results, the MTD would be estimated

to be around 50 mg/kg. Doses for the definitive efficacy study could be selected in the range of

10-50 mg/kg.

Protocol 2: Definitive In Vivo Efficacy Study in a
Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of F1063-0967 at well-tolerated doses in a

relevant mouse model of cancer.

Materials:

F1063-0967

Vehicle

8-10 week old female athymic nude mice

MCF-7 human breast cancer cells

Matrigel
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Calipers for tumor measurement

Procedure:

Tumor Implantation: Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank

of each mouse.

Tumor Growth Monitoring: Monitor tumor growth until tumors reach an average volume of

100-150 mm³.

Randomization and Grouping: Randomize mice into treatment groups (e.g., Vehicle control,

10 mg/kg F1063-0967, 25 mg/kg F1063-0967, 50 mg/kg F1063-0967) with 8-10 mice per

group.

Dosing: Administer the assigned treatment daily via the predetermined route (e.g., oral

gavage) for a specified duration (e.g., 21 days).

Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Tumor

volume can be calculated using the formula: (Length x Width²) / 2.

Body Weight Monitoring: Monitor the body weight of the mice 2-3 times per week as an

indicator of toxicity.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size or at the end of the dosing period.

Data Analysis: Analyze the data for statistical significance in tumor growth inhibition between

the treatment and control groups.

Table 3: Hypothetical Results of Definitive Efficacy Study
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Treatment
Group

Dosing
Schedule

Mean Tumor
Volume at Day
21 (mm³)

Tumor Growth
Inhibition (%)

Mean Body
Weight
Change (%)

Vehicle Control Daily, PO 1250 ± 150 - +1.5

10 mg/kg F1063-

0967
Daily, PO 875 ± 120 30 +0.8

25 mg/kg F1063-

0967
Daily, PO 500 ± 90 60 -2.5

50 mg/kg F1063-

0967
Daily, PO 312 ± 75 75 -10.2

Visualizations
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Click to download full resolution via product page

Caption: Experimental Workflow for In Vivo Dose Determination.
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Caption: Generic Kinase Inhibitor Signaling Pathway.
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To cite this document: BenchChem. [Application Notes & Protocols: Determining In Vivo
Dosage of F1063-0967 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671844#f1063-0967-dosage-for-in-vivo-mouse-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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